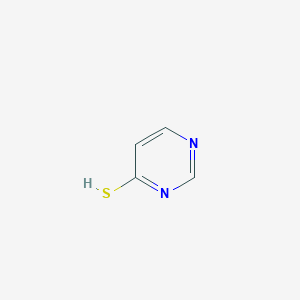

pyrimidine-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine-4-thiol is an aromatic heterocyclic compound containing a sulfur atom at the fourth position of the pyrimidine ring Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrimidine-4-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with thiourea under basic conditions to yield this compound. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Pyrimidine-4-thiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrimidine-4-sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can yield pyrimidine-4-thione, a compound with a double-bonded sulfur atom.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Pyrimidine-4-sulfonic acid.

Reduction: Pyrimidine-4-thione.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrimidine-4-thiol derivatives have shown promising antimicrobial properties against a variety of pathogens, including bacteria and fungi.

Case Studies:

- A study synthesized novel pyrimidine derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced antimicrobial efficacy, with some compounds exhibiting activity comparable to standard antibiotics .

- Another investigation focused on the photocatalytic arylation of pyrido[2,3-d]this compound, revealing its potential to inhibit the growth of disease-causing yeasts and fungi .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 4-Thiophenyl-Pyrazole | E. coli | Moderate |

| 2-Amino-4,6-disubstituted Pyrimidines | B. subtilis | High |

| Pyrido[2,3-d]this compound | Candida albicans | Strong |

Anticancer Research

This compound and its derivatives have been explored for their anticancer properties, particularly in targeting various cancer cell lines.

Case Studies:

- A study reported the synthesis of thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine, which were evaluated for their selectivity against cancer cells. The most effective compounds showed significant cytotoxicity against human pancreatic cancer and glioblastoma cell lines .

- Another research highlighted the design of new pyrimidine derivatives that demonstrated potent antiproliferative activity in multiple cancer cell lines during NCI-60 screening .

Data Table: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Thiophenyl-Pyrazole | HOP-92 (NSCL) | 10 |

| 3,4,5-Trimethoxyphenyl Thiazole | HCT-116 (Colorectal) | 40.87 |

| 6-(Substituted Aryl)-1H-Pyrimidine | SK-BR-3 (Breast) | 46.14 |

Antiviral Applications

The antiviral potential of this compound has also been investigated, particularly regarding its inhibitory effects on viral enzymes.

Case Studies:

- Research has shown that pyrimidine thioethers can inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. The synthesized compounds demonstrated varying degrees of inhibitory activity against wild-type HIV-1 RT .

- Additionally, recent studies have explored the ability of certain pyrimidine derivatives to act as dual inhibitors targeting both EGFR and VEGFR pathways, which are crucial in viral pathogenesis and cancer progression .

Data Table: Antiviral Activity of Pyrimidine Derivatives

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| Pyrimidine Thioether | HIV-1 | 75 |

| Dual EGFR/VEGFR Inhibitors | Various Viral Strains | Moderate |

Mecanismo De Acción

The mechanism of action of pyrimidine-4-thiol and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The sulfur atom in this compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

Pyrimidine-2-thiol: Similar to pyrimidine-4-thiol but with the sulfur atom at the second position.

Pyrimidine-4-thione: A reduced form of this compound with a double-bonded sulfur atom.

Pyrimidine-4-sulfonic acid: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific position of the sulfur atom, which imparts distinct chemical reactivity and biological activity

Propiedades

IUPAC Name |

pyrimidine-4-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXHFMCFLLMNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CN=C1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.